Delta 9,11-canrenone

Description

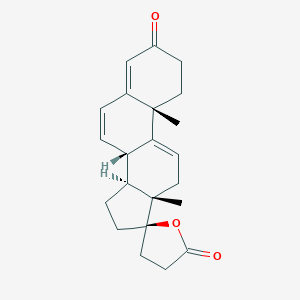

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNZISFQKMPWRJ-DOYHNPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469189 | |

| Record name | (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95716-71-5 | |

| Record name | Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95716-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta9-11-Canrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095716715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.9-11-CANRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC47AUW33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Contemporary Pharmacological and Biochemical Investigations

Chemical Synthesis Pathways and Strategies

The chemical synthesis of this compound can be accomplished through various routes, often starting from more readily available steroid precursors. One common strategy involves the regioselective dehydration of an 11α-hydroxysteroid. researchgate.net This process creates the characteristic double bond at the 9,11-position. For instance, the treatment of an 11α-hydroxysteroid with phosphorus pentachloride can mediate this dehydration. researchgate.net Another approach involves the thermal decomposition of specific steroid derivatives to yield the desired Δ9,11-canrenone. google.comgoogle.com

The starting materials for these syntheses can themselves be complex steroids. Canrenone is a frequent precursor, which can be modified through various reactions to introduce the 9,11-double bond. smolecule.com The challenges in these synthetic routes often lie in achieving high stereoselectivity and regioselectivity, particularly when introducing substituents to the steroid skeleton. mdpi.com

Bioconversion Approaches in this compound Production

Bioconversion presents an alternative and often more specific method for producing steroid intermediates. In the context of this compound, microorganisms are utilized to carry out specific enzymatic reactions. For example, the bioconversion of canrenone to Δ9,11-canrenone has been documented. google.com This process often leverages the hydroxylation capabilities of certain fungi, such as species from the Aspergillus genus. srce.hr

These microorganisms possess cytochrome P450 monooxygenases that can introduce hydroxyl groups at specific positions on the steroid nucleus, which can then be chemically modified to form the 9,11-double bond. srce.hr For instance, the 11α-hydroxylation of canrenone by Aspergillus ochraceus is a critical step in the synthesis of eplerenone (B1671536), a process for which Δ9,11-canrenone can be an intermediate. srce.hr Researchers have even worked on genetically modifying these microorganisms to enhance the efficiency of such bioconversions. srce.hr

Below is a table summarizing a bioconversion method for canrenone:

| Parameter | Condition |

| Microorganism | Aspergillus ochraceus |

| Substrate | Canrenone |

| Key Enzyme System | Cytochrome P450 monooxygenase |

| Primary Product | 11α-hydroxycanrenone |

| Subsequent Step | Chemical conversion to Δ9,11-canrenone |

Derivatization for Novel Steroid Intermediate Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex and pharmacologically active steroids. smolecule.com Its 9,11-double bond is a key functional group that allows for a variety of chemical transformations.

A significant derivatization of this compound is its conversion to 9,11-epoxy steroids. smolecule.com This is typically achieved through an epoxidation reaction. The double bond at the 9,11-position is reactive towards electrophilic oxidizing agents, such as peroxy acids (e.g., m-chloroperbenzoic acid), to form the corresponding epoxide. googleapis.com

The resulting 9,11-epoxy steroids are themselves crucial intermediates in the synthesis of various corticosteroids. researchgate.net For example, the synthesis of eplerenone, a selective aldosterone antagonist, can proceed through a 9,11-epoxy intermediate derived from this compound. googleapis.comlookchem.com The formation of the epoxide ring is a critical step that introduces new stereocenters and allows for further functionalization of the steroid core. mdpi.com

A general reaction scheme for this transformation is as follows:

| Reactant | Reagent | Product |

| This compound | Peroxy acid (e.g., m-CPBA) | 9,11-Epoxycanrenone |

This compound is a pivotal intermediate in the multi-step synthesis of the antihypertensive drug, eplerenone. mdpi.com The synthesis of eplerenone from canrenone derivatives presents significant challenges, including the stereoselective introduction of a carbomethoxy group at the C-7α position and the regioselective dehydration of an 11α-hydroxy group to form the Δ9(11) double bond. mdpi.com

In one synthetic route, Δ9,11-canrenone undergoes Nagata hydrocyanation as a key step, although this can result in moderate stereoselectivity, necessitating further purification. mdpi.com An alternative pathway involves the epoxidation of Δ9,11-canrenone to form the 9,11-epoxy intermediate, which is then further processed. lookchem.com The synthesis of eplerenone highlights the importance of this compound as a building block for creating more complex and therapeutically valuable molecules. mdpi.comlookchem.com

Pharmacological Actions and Molecular Mechanisms of Delta 9,11 Canrenone

Antimineralocorticoid Activity Profile

Delta 9,11-canrenone is a synthetic steroidal compound recognized primarily for its antimineralocorticoid activity. smolecule.com It belongs to the spirolactone group of steroids and is structurally related to spironolactone (B1682167) and its major active metabolite, canrenone (B1668266). wikipedia.org The biological activity of this compound is linked to its function as an antagonist of the mineralocorticoid receptor, which plays a crucial role in regulating sodium and water balance. smolecule.com Its properties are similar to those of spironolactone, though with variations in potency. smolecule.com Canrenone itself is reported to be a more potent antimineralocorticoid relative to spironolactone. wikipedia.org This antagonism of the mineralocorticoid receptor underlies its diuretic effects and its potential application in managing conditions such as hypertension. smolecule.comchemsrc.com

Studies on related compounds, such as gestodene (B1671452) and spirorenone, have also demonstrated significant antimineralocorticoid activity in animal models by inhibiting the renal actions of aldosterone (B195564). nih.gov Canrenone, when administered to adrenalectomized, glucocorticoid-treated rats, has been shown to slightly, though not significantly, increase the urinary Na/K-ratio that is typically lowered by aldosterone. nih.gov

Modulation of Steroidogenic Enzyme Activity

This compound has been shown to modulate the activity of key enzymes involved in steroidogenesis, the biological process of producing steroid hormones from cholesterol. smolecule.com

Research indicates that this compound can inhibit the steroidogenic enzyme 11β-hydroxylase. smolecule.com This enzyme is critical for the synthesis of corticosteroids, such as cortisol and corticosterone. Its parent compound, canrenone, is also a known inhibitor of 11β-hydroxylase. wikipedia.orgwikipedia.org By inhibiting this enzyme, these compounds can alter the profile of steroid hormone production. chemsrc.com

Table 1: Modulation of Steroidogenic Enzymes by Canrenone Derivatives

| Enzyme | Action of this compound / Canrenone | Function of Enzyme | Reference |

|---|---|---|---|

| 11β-Hydroxylase | Inhibition | Catalyzes the final step in the synthesis of glucocorticoids like cortisol and corticosterone. | smolecule.comwikipedia.org |

| Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) | Inhibition | Catalyzes the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones. | smolecule.comwikipedia.orgwikipedia.org |

Inhibition of 11β-Hydroxylase

Interactions with Ion Transport Systems

The pharmacological profile of canrenone and its derivatives extends to interactions with fundamental ion transport systems in cell membranes.

This compound has been shown to antagonize the effects of marinobufagenin (B191785) (MBG), a cardiotonic steroid that inhibits the alpha-1 subunit of Na/K-ATPase. smolecule.comnih.gov In conditions like preeclampsia, elevated MBG levels are associated with fibrosis and stiffness of umbilical arteries. nih.gov Canrenone has demonstrated the ability to counteract these fibrotic effects in vascular tissues. smolecule.comnih.gov

Studies on canrenone further elucidate this interaction. It has been shown to function as a dual agonist/antagonist of the Na/K-ATPase pump. nih.gov Some research indicates canrenone acts as an inhibitor of Na/K-ATPase, while other studies show it can re-stimulate the pump after it has been blocked by substances like ouabain. nih.gov This suggests canrenone may belong to a class of compounds that act as antagonists of endogenous digitalis-like factors. nih.gov It has been demonstrated that canrenone can attenuate the digitalis-induced inhibition of Na/K-ATPase in human red blood cells. nih.gov

While direct studies on this compound are limited, research on its parent metabolite, canrenone, reveals significant interactions with L-type calcium channels. These channels are crucial for myocardial contractility. Studies on isolated rat cardiomyocytes have shown that canrenone reduces the L-type Ca2+ channel current. researchgate.netnih.govnih.gov

In one study, applying canrenone (50 µmol·L−1) to cardiomyocytes resulted in reduced cell shortening and a decreased L-type Ca2+ channel current, although it did not alter the steady-state activation and inactivation curves. researchgate.netnih.gov This reduction in calcium influx via L-type channels also led to a decrease in the calcium content of the sarcoplasmic reticulum and the amplitude of intracellular calcium transients. researchgate.netnih.govnih.gov These effects are believed to underlie the negative inotropic (force-reducing) action observed when canrenone is applied to heart muscle tissue. researchgate.netnih.gov The amplitude of the L-type Ca2+ current (ICa-L) was observed to decrease progressively during a 4-minute superfusion with canrenone. researchgate.net

Table 2: Interactions with Ion Transport Systems

| Ion Transporter | Compound | Observed Effect | Experimental Context | Reference |

|---|---|---|---|---|

| Na/K-ATPase | This compound | Antagonizes the inhibitory and pro-fibrotic effects of marinobufagenin. | Vascular tissue studies. | smolecule.comnih.gov |

| Na/K-ATPase | Canrenone | Acts as a dual agonist/antagonist; can reverse inhibition by digitalis. | Studies on human red blood cells. | nih.gov |

| L-type Calcium Channel | Canrenone | Reduces channel current, leading to decreased cardiomyocyte shortening and a negative inotropic effect. | Isolated rat ventricular myocytes and papillary muscles. | researchgate.netnih.govresearchgate.net |

Cellular and Subcellular Effects of Delta 9,11 Canrenone

Research into the direct cellular effects of Delta 9,11-canrenone is emerging, with much of the current understanding of its foundational mechanisms extrapolated from studies on its parent compound, canrenone (B1668266). Canrenone, a major active metabolite of spironolactone (B1682167), has been studied for its influence on intracellular calcium dynamics. researchgate.netnih.govnih.gov

Impact on Intracellular Calcium Homeostasis (in related canrenone studies)

The sarcoplasmic reticulum (SR) is a critical intracellular organelle responsible for storing and releasing calcium ions (Ca²⁺) in muscle cells. wikipedia.org Studies on canrenone have demonstrated its ability to decrease the Ca²⁺ content of the sarcoplasmic reticulum in cardiomyocytes. researchgate.netnih.govnih.gov This reduction in stored calcium is a primary contributor to its effects on cellular function. The main function of the SR is to store calcium ions, and by reducing its content, canrenone directly impacts the amount of calcium available for cellular processes. researchgate.netwikipedia.org

Intracellular calcium transients, which are brief spikes in cytoplasmic calcium concentration, are essential for processes like muscle contraction. mdpi.com Research has shown that canrenone reduces the amplitude of these intracellular Ca²⁺ transients. researchgate.netnih.govnih.gov This effect is a direct consequence of both the reduced L-type Ca²⁺ channel current and the diminished Ca²⁺ content within the sarcoplasmic reticulum. researchgate.netnih.gov By lowering the peak calcium concentration achieved during a transient, canrenone effectively dampens the signal for cellular contraction. researchgate.net

Influence on Cellular Contractility and Function (in related canrenone studies)

The modulation of intracellular calcium by canrenone has significant consequences for cellular contractility, particularly in the myocardium. researchgate.netnih.gov

Myocardial Contractility Modulation (e.g., Negative Inotropic Effects)

Canrenone exhibits a negative inotropic effect, meaning it reduces the force of myocardial contraction. researchgate.netnih.govresearchgate.net This action is a direct result of its influence on calcium homeostasis. The reduction in the L-type Ca²⁺ channel current, decreased sarcoplasmic reticulum calcium stores, and the subsequent smaller intracellular calcium transients all contribute to weakening the contractile force of heart muscle cells. researchgate.netnih.govnih.gov Studies using isolated rat papillary muscles have quantified this effect, showing a dose-dependent reduction in developed tension. researchgate.net

| Canrenone Concentration (µM) | Relative Reduction in Developed Tension | Significance (P-value) |

|---|---|---|

| 150 | Noticeable Decrease | <0.05 |

| 300 | Significant Decrease | <0.01 |

| 600 | Strong Decrease | <0.001 |

Data derived from studies on isolated rat papillary muscles, showing a dose-dependent negative inotropic effect of canrenone. nih.gov

Anti-Fibrotic Mechanisms in Vascular Tissues

While much of the calcium-related data comes from its parent compound, this compound has been specifically noted for its potential to counteract fibrotic processes in vascular tissues. smolecule.com

Interplay with Signaling Pathways in Vascular Remodeling and Fibrosis

This compound has demonstrated potential in antagonizing the fibrotic effects induced by substances like marinobufagenin (B191785) (MBG) in vascular tissues. smolecule.com MBG, a cardiotonic steroid, is implicated in the development of fibrosis through its interaction with the Na/K-ATPase signaling cascade. nih.govmdpi.com

Preclinical Investigations and Translational Research Perspectives

In Vitro Model Studies on Biological Systems

In vitro studies have begun to elucidate the mechanisms of action of spironolactone's metabolites, including canrenone (B1668266), which likely shares properties with Delta 9,11-canrenone. These studies have primarily focused on enzymatic inhibition and receptor interaction.

Research indicates that canrenone and its derivatives can act as inhibitors of steroidogenic enzymes. smolecule.com Specifically, they have been shown to inhibit 11β-hydroxylase and the cholesterol side-chain cleavage enzyme. smolecule.com This inhibition of key enzymes in the steroid synthesis pathway points to a potential mechanism for modulating steroid hormone levels in various physiological and pathological conditions.

Furthermore, a significant area of in vitro research has been the interaction with the Na/K-ATPase pump and the effects of the cardiotonic steroid marinobufagenin (B191785) (MBG). Studies have demonstrated that canrenone can antagonize the inhibitory effects of MBG on Na/K-ATPase activity in vascular tissues. smolecule.comnih.gov This is a critical finding as MBG is implicated in the pathogenesis of certain cardiovascular conditions, including fibrosis. nih.gov The ability of canrenone to counteract MBG's effects suggests a potential therapeutic role in managing such conditions.

| In Vitro Study Target | Observed Effect of Canrenone/Metabolites | Potential Implication for this compound |

| Steroidogenic Enzymes | Inhibition of 11β-hydroxylase and cholesterol side-chain cleavage enzyme smolecule.com | Potential modulation of steroid hormone biosynthesis. |

| Na/K-ATPase Activity | Antagonism of marinobufagenin-induced inhibition in vascular tissues smolecule.comnih.gov | Potential to counteract pathological effects of cardiotonic steroids. |

| Mineralocorticoid Receptor | Antagonistic activity wikipedia.org | Likely contributor to the antimineralocorticoid effects of spironolactone (B1682167). |

Isolated Tissue and Organ Perfusion Studies (e.g., Vascular Tissues, Papillary Muscles)

Investigations using isolated tissues and organ perfusion systems have provided further insights into the physiological effects of canrenone, which may be extrapolated to this compound. These studies have primarily focused on cardiovascular tissues.

In studies involving isolated rat papillary muscles, canrenone has demonstrated a negative inotropic effect, meaning it decreases the force of muscular contraction. researchgate.net This effect was dose-dependent. researchgate.net Additionally, canrenone was able to block the positive inotropic effect induced by ouabain, another cardiotonic steroid. researchgate.net

Perfusion studies on vascular tissues have revealed that canrenone can influence vascular tone and reactivity. It has been shown to antagonize the vasoconstrictor effects of ouabain. nih.gov Furthermore, in isolated rings of human umbilical arteries from patients with preeclampsia, a condition associated with elevated MBG levels, canrenone was able to restore impaired vasorelaxation. mdpi.comnih.gov Specifically, it blocked the detrimental effects of MBG on Fli1 and collagen-1 levels, which are markers of fibrosis. mdpi.com

| Isolated Tissue/Organ Model | Compound Tested | Observed Findings |

| Rat Papillary Muscles | Canrenone | Dose-dependent negative inotropic effect; blockage of ouabain-induced positive inotropy. researchgate.net |

| Human Umbilical Artery Rings | Canrenone | Restoration of impaired vasorelaxation in preeclamptic tissue; blockage of marinobufagenin's pro-fibrotic effects. mdpi.comnih.gov |

| Rat Thoracic Aorta Explants | Canrenone | Suppression of marinobufagenin-induced collagen-1 synthesis. nih.gov |

In Vivo Studies in Animal Models (e.g., Vascular Health, Fibrosis Management)

In vivo studies in various animal models have provided crucial information on the systemic effects of canrenone and its potential therapeutic applications, offering a glimpse into the possible roles of this compound.

In animal models of hypertension, the administration of canrenone has been shown to reduce blood pressure. nih.gov This effect is consistent with its role as a mineralocorticoid receptor antagonist.

A significant focus of in vivo research has been on the management of fibrosis. In subtotally nephrectomized rats, a model for chronic kidney disease, both spironolactone and canrenone were shown to impair the increase in collagen synthesis induced by MBG. nih.gov Similarly, in rats with pregnancy-induced hypertension, canrenone was able to reverse MBG-induced vascular fibrosis in the thoracic aorta. nih.govnih.gov These findings highlight the potential of canrenone and its metabolites in combating fibrosis in cardiovascular and renal diseases.

| Animal Model | Compound Tested | Key Outcomes Related to Vascular Health and Fibrosis |

| Hypertensive Rats | Canrenone | Reduction in blood pressure. nih.gov |

| Subtotally Nephrectomized Rats | Canrenone | Impairment of marinobufagenin-induced collagen synthesis. nih.gov |

| Rats with Pregnancy-Induced Hypertension | Canrenone | Reversal of marinobufagenin-induced vascular fibrosis. nih.govnih.gov |

Metabolic Pathways and Pharmacokinetic Considerations of Delta 9,11 Canrenone

Biotransformation Processes in Biological Systems

The biotransformation of Delta 9,11-canrenone, a synthetic steroid, has not been extensively detailed in publicly available research. However, insights can be drawn from studies on related compounds and general steroid metabolism. The structure of this compound suggests it would undergo several key enzymatic reactions in the body.

One potential biotransformation pathway is hydroxylation . Microbial transformation studies, which can sometimes mimic mammalian metabolism, have shown that related compounds like canrenone (B1668266) can be hydroxylated at various positions. For instance, a study on the biotransformation of canrenone identified the formation of 9α-hydroxycanrenone as a major product from certain fungal cultures. nih.gov This suggests that the introduced double bond at the 9,11 position in this compound could be a target for enzymatic action, potentially leading to hydroxylated metabolites.

Another likely process is epoxidation . The double bond at the 9,11 position is a chemically reactive site that could be targeted by cytochrome P450 enzymes to form an epoxide. This is a common reaction in steroid metabolism and has been noted in the synthesis of related steroid derivatives. smolecule.com

Furthermore, the γ-lactone ring, a characteristic feature of canrenone and its derivatives, is susceptible to hydrolysis . This reaction would open the lactone ring to form a hydroxy-carboxylic acid. This process is a known metabolic pathway for the parent compound, spironolactone (B1682167), where the lactone ring is hydrolyzed by enzymes like paraoxonase PON3. wikipedia.org

Finally, reduction of the double bonds in the steroid nucleus is a common metabolic route for many steroids. It is plausible that the double bonds in the A and B rings of this compound could be reduced by various reductases in the liver and other tissues.

While direct studies on the biotransformation of this compound are scarce, these established metabolic pathways for steroids and related spirolactones provide a strong indication of the likely metabolic fate of this compound in biological systems.

Comparative Metabolic Profiles with Related Compounds (e.g., Canrenone)

Canrenone's Metabolism: Canrenone is a major and active metabolite of spironolactone. nih.govwikipedia.org Its metabolism has been more extensively studied. In rats, canrenone is metabolized to epoxidated derivatives, specifically 6α,7α- and 6β,7β-epoxy-canrenone. nih.gov The β-epoxide can be further metabolized to hydroxylated derivatives and glutathione (B108866) conjugates. nih.gov However, this epoxidation pathway appears to be less significant when canrenone is formed from spironolactone, suggesting that spironolactone or its sulfur-containing metabolites may inhibit this specific metabolic route. nih.gov Canrenone itself has a relatively long elimination half-life of about 16.5 hours. wikipedia.org

Inferred Metabolism of this compound: The presence of the 9,11-double bond in this compound provides a new target for epoxidation, a reaction that is known to occur in the metabolism of other steroids. This could lead to the formation of 9,11-epoxy-canrenone metabolites, which would be unique to this compound and not found in the metabolism of canrenone.

Furthermore, the electronic and conformational changes induced by the 9,11-double bond could influence the rate and extent of other metabolic reactions that are common to both compounds, such as hydroxylation at other positions or hydrolysis of the γ-lactone ring.

It is important to note that while canrenone is a major metabolite of spironolactone, it is not the only active one. Sulfur-containing metabolites of spironolactone, such as 7α-thiomethylspironolactone, also contribute significantly to its pharmacological activity. nih.gov Since this compound lacks the thioacetyl group of spironolactone, its metabolic profile would not include these sulfur-containing metabolites.

Table of Comparative Metabolic Features:

| Feature | Canrenone | This compound (Inferred) |

| Parent Compound(s) | Spironolactone, Potassium Canrenoate | Synthetic |

| Key Metabolic Reactions | Epoxidation (at 6,7-position), Hydroxylation, Lactone Hydrolysis, Reduction | Epoxidation (at 9,11-position), Hydroxylation, Lactone Hydrolysis, Reduction |

| Unique Metabolites | 6,7-epoxy-canrenone derivatives | 9,11-epoxy-canrenone derivatives |

| Sulfur-Containing Metabolites | No | No |

Analytical Methodologies for Delta 9,11 Canrenone Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone for the quantitative analysis of Delta 9,11-canrenone, providing the necessary separation from complex matrices and enabling precise measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is frequently employed for the analysis of canrenone (B1668266) and its derivatives. A common approach involves using a reverse-phase C18 column. For instance, a ZORBAX Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 μm) has been utilized with a mobile phase consisting of a water and methanol (B129727) gradient. nih.gov The detection is often carried out using an ultraviolet (UV) detector, with a wavelength set at 280 nm, or by mass spectrometry. nih.gov The flow rate is typically maintained around 0.8 to 1.0 mL/min, with the column temperature controlled at 30°C. nih.gov In some applications, a mobile phase of 0.1% (v/v) formic acid in methanol–water (60:40 v/v) at a flow rate of 0.4 mL min−1 has been used with a C18 column for the simultaneous determination of related compounds like spironolactone (B1682167) and canrenone in plasma samples. scielo.br

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of steroids. For cannabinoids, which share some analytical principles with steroids, GC-MS has been used for pharmacokinetic studies in plasma. nih.gov This technique often involves an extraction and "clean-up" step, for example, using Sephadex chromatography, before the sample is concentrated and injected into the GC-MS system. nih.gov The use of deuterated internal standards is a common practice to improve the accuracy of quantification. nih.gov

Table 1: Exemplary Chromatographic Conditions for Canrenone-Related Compound Analysis

| Parameter | HPLC-UVD/MS nih.gov | HPLC-UV capes.gov.br | LC-MS scielo.br |

|---|---|---|---|

| Column | ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm) | Not specified | C18 column |

| Mobile Phase | Water and Methanol Gradient | Not specified | 0.1% (v/v) formic acid in methanol–water (60:40 v/v) |

| Flow Rate | 0.8 mL/min | Not specified | 0.4 mL/min |

| Detection | UV at 280 nm, Mass Spectrometry | UV at 285 nm | Mass Spectrometry (positive ionization mode) |

| Column Temp. | 30°C | Not specified | Not specified |

| Internal Standard | Not specified | Spirorenone | Not specified |

Spectrometric Approaches for Structural Elucidation and Purity Assessment

Spectrometric techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS), particularly when coupled with a chromatographic system (LC-MS or GC-MS), provides crucial information about the molecular weight and fragmentation pattern of the analyte. In LC-MS analysis of related compounds, electrospray ionization (ESI) in the positive mode is often used. scielo.br For canrenone, a prominent peak has been observed at a mass-to-charge ratio (m/z) of 363.1. scielo.br The specific fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can definitively identify the compound by comparing the fragmentation of the parent ion to known standards or theoretical fragmentation pathways. For other complex molecules like cannabinoids, GC-MS in either electron impact (EI) or chemical ionization (CI) mode has been effectively used for structural analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for the unambiguous determination of the steroid's complex ring structure and the position of the double bond at the 9,11-position. While specific NMR data for this compound is not detailed in the provided search results, it is a standard method for the characterization of novel steroid compounds.

Infrared (IR) spectroscopy can also be used to identify the functional groups present in this compound, such as the carbonyl groups of the lactone and ketone, and the carbon-carbon double bonds.

Table 2: Spectrometric Data for Related Canrenone Compounds

| Technique | Compound | Key Findings | Reference |

|---|---|---|---|

| LC-MS | Canrenone | Detected in positive ionization mode; m/z of 363.1 for the protonated molecule. | scielo.br |

| LC-MS | Canrenone | MS conditions: sheath gas 35 arb, aux gas 5 arb, capillary temp 300°C, capillary voltage 30.00 V, tube lens 100.00 V. | nih.gov |

| GC-MS | Cannabinoids | Used for pharmacokinetic studies with deuterated internal standards. | nih.gov |

Method Validation in Research Matrices

To ensure the reliability of analytical data, the methods used for the study of this compound must be thoroughly validated, especially when analyzing samples from complex biological matrices like plasma or urine. capes.gov.br Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity is assessed by analyzing a series of standards at different concentrations to demonstrate a proportional relationship between concentration and the analytical signal. For canrenone analysis using HPLC-UVD, linearity with a correlation coefficient (r²) of ≥ 0.9910 has been reported. nih.gov For LC-MS methods, r² values greater than 0.999 have been achieved. scielo.br

Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies. For an HPLC-UVD method for canrenone, an average recovery of 94.93% was reported. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For canrenone analysis, precision with an RSD of ≤ 1.31% has been demonstrated. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. For canrenone, LODs of 0.1-0.12 mg/L by HPLC-UVD have been reported. nih.gov In a more sensitive LC-MS method for canrenone in plasma, an LOD of 0.03 µg/mL was achieved. scielo.br

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For canrenone, LOQs of 0.5-0.67 mg/L by HPLC-UVD and 0.08 µg/mL by LC-MS have been established. nih.govscielo.br

Table 3: Validation Parameters for Canrenone Analytical Methods

| Parameter | HPLC-UVD/MS nih.gov | LC-MS in Plasma scielo.br |

|---|---|---|

| Linearity (r²) | ≥ 0.9910 | > 0.999 |

| Accuracy (Recovery) | 94.93% | 87.4% to 112.1% |

| Precision (RSD) | ≤ 1.31% | < 5% (CV) |

| LOD | 0.1-0.12 mg/L | 0.03 µg/mL |

| LOQ | 0.5-0.67 mg/L | 0.08 µg/mL |

Structure Activity Relationship Sar Studies of Delta 9,11 Canrenone and Its Analogs

Elucidation of Key Structural Features for Pharmacological Activity

The pharmacological profile of Delta 9,11-canrenone is defined by a combination of the foundational canrenone (B1668266) structure and the critical introduction of a double bond between carbon positions 9 and 11 (Δ9,11).

The core structural elements essential for its baseline activity, inherited from canrenone, include:

A Steroid Nucleus: The four-ring backbone is fundamental for interaction with steroid receptors.

A 4,6-diene-3-one System: The conjugated double bonds in the A and B rings and the ketone at C-3 are characteristic features of canrenone that contribute to its mineralocorticoid receptor (MR) affinity. tandfonline.com

A C-17 Spiro-γ-lactone Ring: This feature is a hallmark of the spirolactone class of mineralocorticoid receptor antagonists and is indispensable for their activity. nih.gov

Influence of Spirocyclic Structure on Biological Efficacy

The spirocyclic γ-lactone ring at the C-17 position is a non-negotiable structural requirement for the biological efficacy of canrenone, spironolactone (B1682167), and their derivatives as mineralocorticoid receptor antagonists. nih.govresearchgate.net

SAR studies have definitively shown that the integrity of this closed lactone ring is paramount. nih.gov When the ring is hydrolyzed to its open form, canrenoic acid, the resulting molecule has a markedly decreased affinity for mineralocorticoid binding proteins, rendering it significantly less active as a direct receptor antagonist. nih.gov

Interactions with Other Endogenous and Exogenous Compounds

Competitive Binding Interactions with Digitalis-like Factors (e.g., Ouabain, Marinobufagenin)

Delta 9,11-canrenone engages in significant interactions with endogenous digitalis-like factors, which are cardiotonic steroids that regulate the Na+/K+-ATPase enzyme (the sodium-potassium pump). This enzyme is crucial for maintaining electrochemical gradients across cell membranes.

Research findings have specifically highlighted that this compound antagonizes the effects of marinobufagenin (B191785) (MBG) on the Na+/K+-ATPase activity within vascular tissues. smolecule.com Marinobufagenin, a bufadienolide cardiotonic steroid, can induce vasoconstriction and promote tissue fibrosis through its interaction with the Na+/K+-ATPase. The antagonistic action of this compound suggests it can counteract these profibrotic and vasoconstrictive effects. smolecule.com This interaction is believed to be competitive, where this compound vies with digitalis-like factors for binding to the Na+/K+-ATPase receptor site. While detailed quantitative binding affinity data for this compound is not extensively documented in primary literature, the nature of its interaction has been established in research contexts. smolecule.com

| Interacting Compound | Target Site | Nature of Interaction | Observed Effect of Interaction |

|---|---|---|---|

| Marinobufagenin (MBG) | Na+/K+-ATPase | Antagonism | Counteracts the inhibitory and fibrotic effects of MBG on vascular tissue. smolecule.com |

| Ouabain | Na+/K+-ATPase | Presumed Competitive Antagonism | Expected to compete for the same binding site, similar to the established mechanism of the related compound canrenone (B1668266). |

Modulation of Endogenous Regulatory Systems

The primary mechanism of action for this compound is the modulation of endogenous hormonal systems, chiefly through its function as an antimineralocorticoid. smolecule.com

Its most significant regulatory role is as an antagonist of the mineralocorticoid receptor (MR). smolecule.com By blocking this receptor, this compound prevents the binding of aldosterone (B195564). Aldosterone is a key hormone in the renin-angiotensin-aldosterone system (RAAS) that promotes sodium and water retention and potassium excretion, thereby increasing blood volume and blood pressure. nih.gov The antagonism of the MR by this compound leads to diuretic effects and a reduction in blood pressure, making it a compound of interest for managing hypertension and heart failure. smolecule.com

Furthermore, research indicates that this compound can inhibit certain steroidogenic enzymes, including 11β-hydroxylase. smolecule.com This enzyme is involved in the synthesis of glucocorticoids like cortisol. Inhibition of such enzymes suggests a broader impact on steroid hormone biosynthesis, although it is considered less potent in this regard than its parent compounds.

| Regulatory System/Target | Mechanism of Modulation | Primary Physiological Outcome |

|---|---|---|

| Renin-Angiotensin-Aldosterone System (RAAS) | Mineralocorticoid Receptor (MR) Antagonism | Blocks aldosterone action, leading to diuresis and antihypertensive effects. smolecule.comtandfonline.com |

| Steroid Biosynthesis | Inhibition of Steroidogenic Enzymes (e.g., 11β-hydroxylase) | Modulation of steroid hormone production. smolecule.com |

Future Research Directions and Unexplored Avenues

Advanced Mechanistic Elucidation Studies

While Delta 9,11-canrenone is known to act as an antimineralocorticoid, similar to its parent compound canrenone (B1668266), the precise molecular interactions and downstream signaling cascades are not fully characterized. smolecule.comwikipedia.org Future research should focus on a more granular understanding of its mechanism of action.

One key area for investigation is the compound's interaction with the mineralocorticoid receptor (MR). Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), could be employed to resolve the high-resolution structure of this compound bound to the MR. This would provide critical insights into the specific conformational changes induced upon binding, explaining its antagonistic activity and differentiating it from other spirolactone-based drugs.

Furthermore, research indicates that this compound can inhibit steroidogenic enzymes, including 11β-hydroxylase and cholesterol side-chain cleavage enzyme. smolecule.com The kinetics and selectivity of this inhibition require more detailed study. Future investigations could employ cell-based assays with multi-omics approaches (genomics, proteomics, metabolomics) to map the global cellular response to enzyme inhibition by this compound. This could reveal novel regulatory pathways and off-target effects that are currently unknown. Drawing inspiration from studies on its parent compound, canrenone, which has shown antiapoptotic effects through a calcium-dependent pathway, another avenue would be to investigate if this compound shares similar mechanisms, potentially offering cell-protective effects in certain pathological conditions. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Current Scope

The primary application of this compound and its derivatives lies in managing hypertension and heart failure. smolecule.com However, its known biological activities suggest potential for a much broader therapeutic scope.

A promising area is in the treatment of fibrotic diseases. This compound has demonstrated the ability to counteract the fibrotic effects of certain endogenous compounds in vascular tissues. smolecule.com This antifibrotic potential could be explored in other organs prone to fibrosis, such as the kidneys, liver, and lungs. Preclinical studies in animal models of renal or hepatic fibrosis could validate this new therapeutic application.

Additionally, the compound's inhibitory effects on steroidogenic enzymes open up possibilities in endocrinology. smolecule.com Conditions characterized by the overproduction of specific steroids could be potential targets. For instance, its 11β-hydroxylase inhibition could be relevant in certain forms of hypercortisolism.

Finally, related compounds have been investigated for completely novel applications. For example, canrenone was identified as a subject of interest in research exploring new therapeutic targets for chronic migraine. dtic.mil This suggests that this compound could be screened for activity in neurological disorders, an area far removed from its traditional cardiovascular applications.

| Research Area | Current Understanding/Application | Future Direction/Unexplored Avenue |

| Mechanism of Action | Antagonism of mineralocorticoid receptors; Inhibition of steroidogenic enzymes. smolecule.com | High-resolution structural analysis of receptor binding; Multi-omics mapping of downstream signaling pathways. |

| Therapeutic Application | Management of hypertension and heart failure; Intermediate in drug synthesis. smolecule.comgoogle.com | Treatment of fibrotic diseases (renal, hepatic, pulmonary); Management of endocrine disorders (e.g., hypercortisolism); Investigation in neurological conditions (e.g., migraine). smolecule.comdtic.mil |

| Molecular Development | Used as a synthetic intermediate for drugs like eplerenone (B1671536). google.com | Design of analogs with enhanced selectivity for specific enzyme or receptor subtypes; Creation of tool compounds for research. |

Development of Highly Specific Analogs for Targeted Research

The development of analogs of this compound represents a critical future direction for both therapeutic and research purposes. While effective, many steroidal drugs, including those related to the spirolactone family, can have off-target effects. For instance, the parent drug spironolactone (B1682167) has antiandrogenic activity that is often considered an undesirable side effect. wikipedia.org

Future synthetic efforts could focus on creating derivatives of this compound that possess enhanced specificity. By modifying its structure, for example through epoxidation or bioconversion techniques, it may be possible to design analogs that are highly selective for the mineralocorticoid receptor with minimal affinity for androgen or progesterone (B1679170) receptors. smolecule.com Similarly, analogs could be developed to selectively inhibit one steroidogenic enzyme over others, providing more precise pharmacological tools.

These highly specific analogs would be invaluable for research, allowing scientists to dissect the specific contributions of different biological targets to a physiological or pathological process. For therapeutics, such specificity could lead to drugs with improved efficacy and a more favorable side-effect profile.

Compound Properties

| Property | Value | Source |

| IUPAC Name | (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | smolecule.comalfa-chemistry.com |

| Molecular Formula | C22H26O3 | smolecule.comalfa-chemistry.com |

| Molecular Weight | 338.4 g/mol | smolecule.comnih.gov |

| CAS Number | 95716-71-5 | alfa-chemistry.comnih.gov |

| Hydrogen Bond Acceptor Count | 3 | alfa-chemistry.com |

Q & A

Q. What are the primary synthetic pathways for producing Delta 9,11-canrenone, and how do they compare in yield and scalability?

this compound is synthesized via microbial biotransformation of canrenone, where cytochrome P450 monooxygenases in Aspergillus ochraceus catalyze 11α-hydroxylation. This method is preferred over chemical synthesis due to higher stereoselectivity and reduced byproducts. Chemical routes involve multi-step oxidation and cyclocondensation starting from dehydroepiandrosterone, but yields are lower (57.9% total yield in optimized processes) and require hazardous reagents . Comparative studies recommend microbial methods for scalability, especially when coupled with strain engineering to enhance enzyme activity .

Q. What analytical techniques are standard for quantifying this compound and its metabolites in bioconversion studies?

High-performance liquid chromatography (HPLC) with UV detection and HPLC-mass spectrometry (HPLC-MS) are standard. Mobile phases like methanol/water (8:2 v/v) resolve canrenone and 11α-hydroxycanrenone, with MS confirming structural integrity. Conversion rates are calculated using peak area ratios, and statistical tools like OriginPro 2016 ensure reproducibility (mean ± SD reported) . For pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies plasma concentrations, validated against calibration curves .

Q. How do pharmacokinetic parameters of this compound vary between pediatric and adult populations?

Population pharmacokinetic models show weight-based allometric scaling for clearance (CL/F) and volume of distribution (V/F) in pediatric patients. The elimination half-life (t1/2) in neonates is prolonged (~19.2 hours) compared to adults (~10.5 hours), attributed to developmental differences in paraoxonase (PON) enzymes responsible for lactonization. Covariates like age and PON3 activity further explain interindividual variability .

Advanced Research Questions

Q. What genetic modifications in microbial strains improve this compound bioconversion efficiency?

Overexpression of cytochrome P450 monooxygenase genes (e.g., CYP509C12 in A. ochraceus) enhances hydroxylation activity. Strain MF010, engineered via CRISPR-Cas9, achieved a 16-fold increase in 11α-hydroxycanrenone production compared to wild-type strains. Fermentation optimization (e.g., dissolved oxygen >30%, substrate feeding at 20 μg/L) further boosts yield .

Q. How do contradictory findings in this compound’s metabolic stability impact its therapeutic applications?

Canrenone derivatives exhibit variable half-lives due to polymorphism in PON enzymes, affecting drug efficacy. For instance, 7α-thiomethylspirolactone (t1/2 = 13.8 hours) shows faster clearance than canrenone (t1/2 = 16.5 hours). Pharmacodynamic models must account for these differences when designing dose regimens for hypertension or heart failure .

Q. What statistical approaches resolve discrepancies in efficacy data between this compound and eplerenone in clinical trials?

Paired Student’s t-tests and one-way ANOVA compare baseline vs. post-treatment outcomes (e.g., blood pressure reduction). For categorical data (e.g., adverse events), chi-square tests or Fisher’s exact tests quantify significance (p < 0.05). Meta-analyses adjust for covariates like renal function and co-administered drugs to isolate compound-specific effects .

Q. How can computational fluid dynamics (CFD) optimize bioreactor conditions for this compound production?

CFD models simulate shear strain rates and fluid velocity in stirred-tank reactors to minimize mycelial damage in filamentous fungi. Impeller geometry adjustments (e.g., Rushton turbines vs. pitched-blade designs) improve oxygen transfer rates, critical for P450 enzyme activity. Validated models achieve >90% correlation with experimental biomass and product profiles .

Methodological Considerations

Q. What documentation standards ensure reproducibility in this compound research?

Adhere to GL12 guidelines: record all experimental parameters (e.g., HPLC conditions, strain genotypes), raw data, and negative controls. Use version-controlled software for statistical scripts and publish datasets in repositories like Zenodo. Transparent reporting of failed experiments (e.g., low-conversion mutants) prevents publication bias .

Q. How do researchers validate novel metabolites identified during canrenone biotransformation?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) assign structures to hydroxylated derivatives. For example, 9α-hydroxycanrenone was confirmed via <sup>1</sup>H/<sup>13</sup>C-NMR chemical shifts and HRMS m/z 359.2221 [M+H]<sup>+</sup>. Comparative retention times with synthetic standards further verify identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.